molecular formula C6H6Cl2N2O B1463641 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride CAS No. 1217862-81-1

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride

Cat. No. B1463641
CAS RN: 1217862-81-1
M. Wt: 193.03 g/mol
InChI Key: FBUOZHJIIWUJAJ-UHFFFAOYSA-N
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Description

“2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is a chemical compound with the molecular formula C6H6Cl2N2O . It is also known as 1H-pyrazole-1-acetyl chloride, 4-chloro-alpha-methyl .


Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” consists of 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The molar mass of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is 193.03 .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, which include pyrazole derivatives, have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antitumor Activity

Pyrazoline compounds and other chalcone derivatives have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s Disease and other age-linked disorders .

Antimicrobial Activity

Pyrazole derivatives have been found to possess antibacterial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives make them useful in the treatment of conditions characterized by inflammation .

Antioxidant Activity

Pyrazole derivatives have been found to exhibit antioxidant activity . This property could make them useful in the treatment of diseases caused by oxidative stress.

Use in Agrochemistry

Pyrazole derivatives have applications in agrochemistry . They can be used in the development of new pesticides and herbicides.

Applications in Coordination Chemistry

Pyrazole derivatives have been found to have applications in coordination chemistry . They can act as ligands in the formation of complex compounds.

Applications in Organometallic Chemistry

Pyrazole derivatives also have applications in organometallic chemistry . They can be used in the synthesis of organometallic compounds.

Safety and Hazards

“2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is classified as an irritant .

Future Directions

While specific future directions for “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” are not available, research into pyrazole derivatives continues due to their diverse pharmacological effects . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUOZHJIIWUJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)N1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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